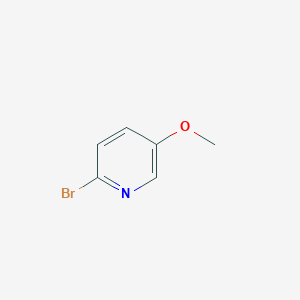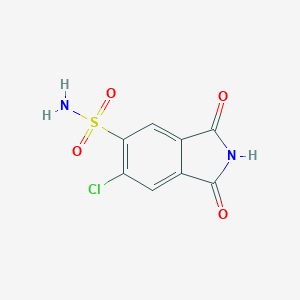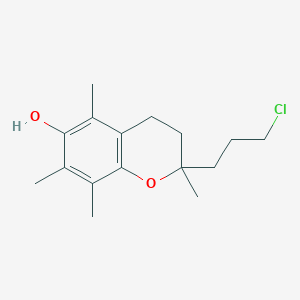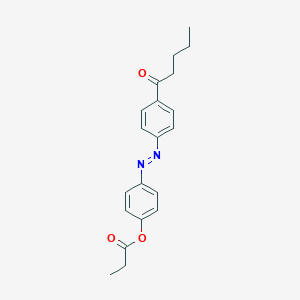
2-ブロモ-5-メトキシピリジン
概要
説明
2-Bromo-5-methoxypyridine, also known as 2-BMP, is an organic compound belonging to the pyridine family. It is a colorless liquid with a sweet, pungent odor. 2-BMP is used in the synthesis of various organic compounds, and has applications in scientific research, particularly in the fields of biochemistry and physiology. In
科学的研究の応用
化学合成
2-ブロモ-5-メトキシピリジンは、化学合成における構成単位として使用されます . これは、さまざまな他の化学物質を作成するために使用できる汎用性の高い化合物です .
製薬研究
この化合物は、医薬品の開発に使用されてきました . たとえば、これは、リンパ腫、固形腫瘍、乳がん、多発性骨髄腫、NUT midline carcinomaなどの治療の調査における試験で使用されている薬物であるフィメピノスタット(CUDC-907)の調製に使用されてきました .
拮抗剤の開発
これは、αvβ3拮抗剤のβ-アラニン部分の構成単位として使用されてきました . これは、特定の生物学的プロセスを阻害できる薬物の開発における潜在的な用途を示唆しています。
受容体拮抗剤の開発
2-ブロモ-5-メトキシピリジンは、強力で選択的なソマトスタチンsst3受容体拮抗剤の合成に使用されてきました . これは、内分泌系に影響を与えるホルモンであるソマトスタチンの作用を阻害できる薬物の開発における潜在的な用途を示しています。
材料科学
そのユニークな特性により、2-ブロモ-5-メトキシピリジンは、新素材の開発のための材料科学にも使用できます .
研究開発
ユニークな化学物質として、2-ブロモ-5-メトキシピリジンは、研究開発の場でよく使用されます。 科学者は、それを用いて新しい反応を探求したり、新しい合成方法を開発したり、新しい化合物を発見したりできます
作用機序
Target of Action
Similar compounds have been used as building blocks for the synthesis of various bioactive molecules, suggesting that 2-bromo-5-methoxypyridine could potentially interact with a wide range of biological targets .
Mode of Action
It’s worth noting that brominated organic compounds often act as electrophiles, reacting with nucleophilic sites in biological molecules . The methoxy group in the pyridine ring could potentially participate in hydrogen bonding or π-π stacking interactions, influencing the compound’s binding to its targets .
Biochemical Pathways
Brominated pyridines have been used in the synthesis of kinase inhibitors, suggesting that they may influence signal transduction pathways .
Result of Action
Brominated pyridines have been used in the synthesis of bioactive compounds, suggesting that they could have diverse effects depending on their targets .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-methoxypyridine could be influenced by various environmental factors. For instance, the pH and ionic strength of the biological milieu could affect its solubility and reactivity . Additionally, the presence of other reactive species or enzymes could influence its stability and metabolism .
Safety and Hazards
When handling 2-Bromo-5-methoxypyridine, personal protective equipment and face protection should be worn. It’s important to ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. The container should be kept tightly closed in a dry and well-ventilated place and kept away from heat, sparks, and flame .
生化学分析
Biochemical Properties
2-Bromo-5-methoxypyridine plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of various bioactive compounds. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. For instance, it is used in the preparation of tetrahydroisoquinoline amides, which are known bronchodilators . The interactions of 2-Bromo-5-methoxypyridine with these biomolecules are primarily through covalent bonding, which enhances the stability and efficacy of the resulting compounds.
Cellular Effects
2-Bromo-5-methoxypyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of central nicotinic acetylcholine receptors, which play a crucial role in neurotransmission . By modulating these receptors, 2-Bromo-5-methoxypyridine can alter cellular communication and metabolic activities, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-methoxypyridine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It acts as a ligand for central nicotinic acetylcholine receptors, binding to these receptors and modulating their activity . This binding interaction can either inhibit or activate the receptors, depending on the concentration and context, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-methoxypyridine change over time due to its stability and degradation properties. The compound is relatively stable at room temperature, but its efficacy may decrease over extended periods . Long-term studies have shown that 2-Bromo-5-methoxypyridine can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it continues to influence cellular processes even after prolonged exposure.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-methoxypyridine vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm to the organism.
Metabolic Pathways
2-Bromo-5-methoxypyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The compound is metabolized through oxidative and reductive pathways, leading to the formation of intermediate metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-methoxypyridine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach specific target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Bromo-5-methoxypyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it needs to be present in the right cellular environment to interact with its target biomolecules . The compound’s localization can also affect its stability and degradation, influencing its overall efficacy.
特性
IUPAC Name |
2-bromo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULVUFYZVYHTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456885 | |
| Record name | 2-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105170-27-2 | |
| Record name | 2-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)



![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)





